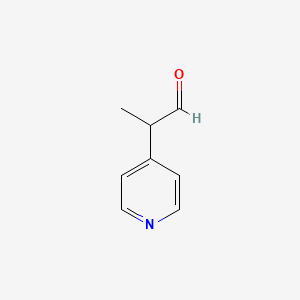

2-(Pyridin-4-yl)propanal

Description

Structural Significance and Synthetic Utility in Organic Synthesis

The structural characteristics of 2-(Pyridin-4-yl)propanal are central to its synthetic potential. The molecule consists of a pyridine (B92270) ring, a six-membered heteroaromatic ring containing a nitrogen atom, which imparts basicity and the ability to participate in various metal-catalyzed cross-coupling reactions. The propanal group, an aliphatic aldehyde, provides a reactive site for a wide array of chemical transformations, including nucleophilic additions, oxidations, and reductions.

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 2-(pyridin-4-yl)propanoic acid, or reduced to form 2-(pyridin-4-yl)propan-1-ol. These transformations open pathways to a variety of other functional groups and molecular scaffolds.

The synthetic utility of α-aryl aldehydes, such as this compound, is well-documented in organic chemistry. The presence of the pyridine ring alpha to the aldehyde group allows for facile enolization, making the α-carbon susceptible to a range of functionalization reactions. This includes asymmetric α-alkylation and α-arylation, which are powerful methods for constructing chiral centers. mdpi.comnih.gov The development of organocatalysis has provided mild and efficient ways to achieve these transformations with high enantioselectivity. mdpi.com

Foundational Role as a Chemical Building Block and Intermediate

As a chemical building block, this compound serves as a foundational component for the synthesis of more elaborate molecules. Its bifunctional nature allows for sequential or one-pot reactions to build molecular complexity rapidly. The pyridine nitrogen can act as a ligand for transition metals, directing reactions to specific sites on the molecule or influencing the stereochemical outcome of a transformation.

The compound is a key intermediate in the synthesis of a variety of heterocyclic and carbocyclic systems. For instance, the aldehyde can participate in condensation reactions with amines or active methylene (B1212753) compounds to form new ring systems. ijpsonline.com The pyridine ring itself can be functionalized through electrophilic substitution or metal-catalyzed cross-coupling reactions, further expanding its synthetic utility. organic-chemistry.org The strategic placement of the propanal group on the pyridine ring makes this compound a valuable precursor for the synthesis of compounds with potential applications in medicinal chemistry and materials science.

Chemical Properties and Data

| Property | Value |

| Molecular Formula | C₈H₉NO |

| Molecular Weight | 135.16 g/mol |

| Canonical SMILES | CC(C=O)C1=CC=NC=C1 |

| InChI | InChI=1S/C8H9NO/c1-6(7-10)8-2-4-9-5-3-8/h2-7H,1H3 |

| InChIKey | VDAPLJNLRIKFQC-UHFFFAOYSA-N |

Related Compound Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(Pyridin-4-yl)propanoic acid | C₈H₉NO₂ | 151.16 |

| 2-(Pyridin-4-yl)propan-1-ol | C₈H₁₁NO | 137.18 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9NO |

|---|---|

Molecular Weight |

135.16 g/mol |

IUPAC Name |

2-pyridin-4-ylpropanal |

InChI |

InChI=1S/C8H9NO/c1-7(6-10)8-2-4-9-5-3-8/h2-7H,1H3 |

InChI Key |

XTVGFINQWAPTME-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)C1=CC=NC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pyridin 4 Yl Propanal

Direct Synthesis Approaches

Direct methods for the synthesis of 2-(pyridin-4-yl)propanal primarily involve the construction of the propanal side chain on a pre-existing pyridine (B92270) ring. These approaches include condensation reactions and reductive pathways starting from readily available precursors.

Condensation Reactions Involving Pyridine-4-carboxaldehyde and Related Aldehydes

A plausible and direct route to this compound involves the condensation of pyridine-4-carboxaldehyde with a suitable two-carbon synthon. One common strategy is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. researchgate.net In the context of synthesizing the target molecule, this could involve the reaction of pyridine-4-carboxaldehyde with a compound like ethyl cyanoacetate, followed by hydrolysis and decarboxylation.

Another relevant condensation is the Darzens reaction, which typically involves the reaction of a carbonyl compound with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). researchgate.netresearchgate.net Subsequent hydrolysis and decarboxylation of the glycidic ester can yield the aldehyde.

Furthermore, the Wittig reaction provides a powerful tool for the formation of carbon-carbon double bonds and could be employed to synthesize an unsaturated precursor to this compound. sigmaaldrich.comacs.org For instance, the reaction of pyridine-4-carboxaldehyde with a phosphorus ylide derived from a two-carbon alkyl halide would yield 2-(pyridin-4-yl)propenal. Subsequent selective reduction of the carbon-carbon double bond would afford the desired this compound.

Reductive Pathways for Aldehyde Formation

An alternative direct synthesis involves the reduction of a suitable precursor functional group to the aldehyde. A key precursor for this approach is 2-(pyridin-4-yl)propanenitrile. The controlled reduction of nitriles to aldehydes is a well-established transformation in organic synthesis. A patented process describes the catalytic hydrogenation of pyridine nitriles to the corresponding pyridine aldehydes using a controlled amount of hydrogen in the presence of a hydrogenation catalyst such as palladium or platinum dioxide. google.comgoogleapis.com This method allows for the selective reduction of the nitrile group to the aldimine, which is then hydrolyzed to the aldehyde. google.com

The required precursor, 2-(pyridin-4-yl)propanenitrile, can be synthesized via the alkylation of 2-(pyridin-4-yl)acetonitrile (B76164) with an ethylating agent. This method is analogous to the synthesis of 2-methyl-2-(pyridin-4-yl)propanenitrile, which involves the deprotonation of 2-(pyridin-4-yl)acetonitrile with a strong base like sodium tert-butoxide, followed by alkylation with an alkyl halide. acs.org

Asymmetric Synthesis of Chiral Pyridyl-Substituted Propanals

The development of asymmetric methods to synthesize chiral aldehydes is of significant interest due to their utility as building blocks in the synthesis of complex, biologically active molecules. For this compound, this involves the stereoselective introduction of a substituent at the α-position.

Enantioselective α-Functionalization of Aldehydes (e.g., α-benzylation)

A powerful strategy for the asymmetric synthesis of α-substituted aldehydes is the direct enantioselective functionalization of the α-carbon. A notable example is the enantioselective α-benzylation of aldehydes, which has been successfully achieved through the merger of photoredox catalysis and organocatalysis. acs.org This methodology allows for the direct coupling of an aldehyde with a benzyl (B1604629) halide.

In a relevant study, the enantioselective α-benzylation of propanal with 4-(bromomethyl)pyridine (B1298872) was demonstrated. acs.org The reaction, catalyzed by a chiral imidazolidinone organocatalyst and an iridium photoredox catalyst, afforded the desired α-pyridyl-substituted aldehyde with high enantioselectivity. This approach provides a direct route to enantioenriched this compound.

| Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Chiral Imidazolidinone + Ir Photocatalyst | Good to Excellent | High |

Catalytic Asymmetric Approaches Employing Chiral Catalysts

The use of chiral catalysts is central to modern asymmetric synthesis. For the preparation of chiral pyridyl-substituted propanals, both organocatalysis and metal-based catalysis offer powerful solutions.

Organocatalysis has emerged as a powerful tool for the stereoselective functionalization of aldehydes. Chiral secondary amines, such as derivatives of proline and imidazolidinones, are particularly effective in activating aldehydes towards nucleophilic attack via the formation of a transient enamine intermediate.

Chiral imidazolidinones have been extensively used as catalysts in a variety of asymmetric transformations, including cycloadditions and alkylations. princeton.eduwikipedia.org These catalysts are effective in creating a chiral environment around the enamine intermediate, thus directing the approach of the electrophile to one face of the molecule.

Another important class of organocatalysts are diarylprolinol silyl (B83357) ethers. nih.govsemanticscholar.orgnih.govchim.itnih.gov These catalysts have demonstrated broad applicability in the asymmetric α-functionalization of aldehydes with a variety of electrophiles, consistently providing high levels of stereocontrol. The bulky diarylprolinol silyl ether framework effectively shields one face of the enamine intermediate, leading to high enantioselectivity.

| Catalyst Type | Reaction Type | Typical Enantioselectivity |

|---|---|---|

| Chiral Imidazolidinones | α-Alkylation, α-Arylation | Often >90% ee |

| Diarylprolinol Silyl Ethers | α-Alkylation, Michael Addition | Frequently >95% ee |

These organocatalytic methods provide a versatile and highly effective platform for the synthesis of enantioenriched this compound and its derivatives, offering a valuable alternative to metal-catalyzed approaches.

Chiral Covalent Organic Framework (CCOF) Catalysis

The asymmetric synthesis of this compound, a chiral aldehyde with significant potential in the synthesis of bioactive molecules, can be achieved with high enantioselectivity through the use of Chiral Covalent Organic Frameworks (CCOFs). CCOFs are a class of porous crystalline polymers with well-defined, ordered structures and tunable chirality, making them highly effective heterogeneous catalysts for asymmetric reactions.

The synthesis of (R)-2-methyl-3-(pyridin-4-yl)propanal, a stereoisomer of this compound, has been reported via the enantioselective α-alkylation of propanal. This reaction is catalyzed by a multifunctional chiral covalent organic framework. The integration of chiral units, such as BINOL-phosphoric acid, and metal-binding sites, like Cu(II)-porphyrin modules, into a single COF framework endows the resulting catalyst with robust activity and stereocontrol. The porous nature and confined chiral environment of the CCOF are crucial for achieving high yields and enantiomeric excess.

The general strategy for CCOF-catalyzed asymmetric synthesis involves the design of a framework with specific chiral recognition sites. These sites can be introduced through the use of chiral building blocks (monomers) during the framework's construction or by post-synthetic modification of an achiral COF with chiral molecules. In the context of this compound synthesis, a CCOF can be designed to facilitate the asymmetric hydroformylation of 4-vinylpyridine (B31050). The chiral pores of the CCOF would preferentially bind the substrate in a specific orientation, leading to the formation of one enantiomer of the product over the other.

Table 1: Key Features of CCOF Catalysis in Asymmetric Synthesis

| Feature | Description |

| High Enantioselectivity | The well-defined chiral environment within the CCOF pores directs the stereochemical outcome of the reaction, leading to high enantiomeric excess (ee) of the desired product. |

| Heterogeneous Nature | CCOFs are solid catalysts, which allows for easy separation from the reaction mixture and facilitates catalyst recycling, a key principle of green chemistry. |

| Tunable Structure | The modular nature of CCOF synthesis allows for the rational design and fine-tuning of the catalyst's properties, including pore size, chirality, and active site functionality, to optimize performance for a specific reaction. |

| Enhanced Stability | The covalent linkages within the framework provide CCOFs with high thermal and chemical stability, allowing them to function under a range of reaction conditions. |

The development of CCOFs as catalysts for the synthesis of chiral aldehydes like this compound represents a significant advancement in asymmetric catalysis, offering a pathway to enantiomerically pure compounds through a sustainable and efficient process.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and economically viable production methods. A key synthetic route to this compound is the hydroformylation of 4-vinylpyridine, and the following sections will analyze this reaction through the lens of green chemistry.

Sustainable Reagents and Reaction Conditions

The sustainability of the synthesis of this compound is heavily influenced by the choice of reagents and reaction conditions. The hydroformylation of 4-vinylpyridine typically employs a rhodium-based catalyst and syngas (a mixture of carbon monoxide and hydrogen).

Sustainable Solvents:

Traditional organic solvents often used in hydroformylation, such as toluene, pose environmental and health risks. The principles of green chemistry encourage the use of more sustainable alternatives.

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvent and catalyst stabilizers. In the context of rhodium-catalyzed hydroformylation, ILs can facilitate catalyst retention in a separate phase, allowing for easy product separation and catalyst recycling.

Supercritical Carbon Dioxide (scCO₂): This non-toxic and non-flammable solvent offers excellent miscibility with gases like H₂ and CO and can be easily removed from the reaction mixture by depressurization. CO₂-expanded liquids (CXLs) represent a promising medium for hydroformylation, potentially leading to higher reaction rates and selectivities.

Bio-derived Solvents: Solvents derived from renewable resources, such as triacetin (B1683017) (glycerin triacetate), have shown promise as sustainable alternatives to traditional petrochemical-based solvents in hydroformylation reactions.

Biocatalysis:

The use of enzymes as catalysts (biocatalysis) offers a highly sustainable approach to chemical synthesis. While direct enzymatic hydroformylation is not yet established, biocatalytic methods can be employed for the asymmetric synthesis of chiral aldehydes. For instance, enzymes such as alcohol dehydrogenases can be used for the enantioselective oxidation of corresponding alcohols to produce chiral aldehydes under mild, aqueous conditions.

Microwave and Ultrasound-Assisted Synthesis:

The use of microwave irradiation or ultrasound can significantly enhance reaction rates, reduce reaction times, and in some cases, enable reactions to proceed under solvent-free conditions, thereby aligning with green chemistry principles. These techniques can be explored to improve the efficiency of the hydroformylation of 4-vinylpyridine.

Table 2: Comparison of Conventional and Green Solvents for Hydroformylation

| Solvent Type | Examples | Advantages | Disadvantages |

| Conventional | Toluene, Benzene | Good solubility for reactants and catalysts | Volatile, toxic, flammable, derived from petrochemicals |

| Ionic Liquids | [BMIM][PF₆], [BMIM][BF₄] | Low vapor pressure, high thermal stability, potential for catalyst recycling | High cost, potential toxicity and biodegradability concerns |

| Supercritical Fluids | scCO₂ | Non-toxic, non-flammable, easily separated from products | Requires high-pressure equipment |

| Bio-derived Solvents | Triacetin, 2-Methyltetrahydrofuran | Renewable source, often biodegradable, lower toxicity | May have different solubility profiles compared to conventional solvents |

| Water | H₂O | Abundant, non-toxic, non-flammable | Poor solubility for many organic substrates and catalysts |

Atom Economy and Waste Minimization in Pyridylpropanal Syntheses

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The hydroformylation of 4-vinylpyridine to this compound is an example of a highly atom-economical reaction.

The balanced chemical equation for the hydroformylation of 4-vinylpyridine is:

C₇H₇N (4-vinylpyridine) + CO (carbon monoxide) + H₂ (hydrogen) → C₈H₉NO (this compound)

To calculate the percent atom economy, we use the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Molecular Weight of 4-vinylpyridine (C₇H₇N) ≈ 105.14 g/mol

Molecular Weight of Carbon Monoxide (CO) ≈ 28.01 g/mol

Molecular Weight of Hydrogen (H₂) ≈ 2.02 g/mol

Molecular Weight of this compound (C₈H₉NO) ≈ 135.17 g/mol

% Atom Economy = (135.17 / (105.14 + 28.01 + 2.02)) x 100 ≈ 100%

This calculation demonstrates that, in theory, all the atoms of the reactants are incorporated into the final product, making hydroformylation an ideal reaction from an atom economy perspective.

Waste Minimization:

Catalyst Recycling:

To minimize waste and improve the sustainability of the process, efficient catalyst recycling is crucial. Several strategies can be employed:

Biphasic Catalysis: Using a two-phase solvent system, such as an aqueous-organic or an ionic liquid-organic system, allows the rhodium catalyst to be retained in one phase while the product is extracted from the other. The catalyst-containing phase can then be reused in subsequent reaction cycles.

Homogeneous Catalyst Recovery: Techniques such as nanofiltration can be used to separate the catalyst from the product stream in a homogeneous system, allowing for its recycling.

Heterogeneous Catalysis: Immobilizing the rhodium catalyst on a solid support (heterogenization) simplifies catalyst separation and recycling. CCOFs, as discussed in section 2.2.2.2, are a promising class of materials for this purpose.

By focusing on sustainable reagents, optimizing reaction conditions, maximizing atom economy, and implementing effective waste minimization strategies like catalyst recycling, the synthesis of this compound can be made significantly more environmentally friendly.

Reactivity and Organic Transformations of 2 Pyridin 4 Yl Propanal

Chemical Reactions of the Aldehyde Moiety

The aldehyde group is one of the most versatile functional groups in organic synthesis, primarily due to the electrophilicity of the carbonyl carbon. benthamdirect.comingentaconnect.com This reactivity allows for a wide array of transformations.

Nucleophilic Addition Reactions

The carbonyl carbon of 2-(Pyridin-4-yl)propanal is electrophilic and readily undergoes addition reactions with various nucleophiles. This reaction typically involves the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Common nucleophilic addition reactions include:

Formation of Hemiacetals and Acetals: In the presence of alcohols, the aldehyde can form a hemiacetal, which can then react with a second molecule of alcohol under acidic conditions to yield a stable acetal (B89532).

Cyanohydrin Formation: The addition of hydrogen cyanide (or a cyanide salt) across the carbonyl double bond results in the formation of a cyanohydrin.

Imine Formation: Primary amines react with the aldehyde to form imines (Schiff bases) through a nucleophilic addition-elimination mechanism.

Oxidation and Reduction Reactions

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like Tollens' reagent can convert the propanal moiety into 2-(pyridin-4-yl)propanoic acid. The pyridine (B92270) ring is generally resistant to oxidation under these conditions.

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 2-(pyridin-4-yl)propan-1-ol, using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent suitable for this transformation, while lithium aluminum hydride (LiAlH₄) is a more powerful alternative. Catalytic hydrogenation (e.g., H₂/Pd-C) can also be employed, though care must be taken as this can sometimes lead to the reduction of the pyridine ring under more forcing conditions. rsc.orgresearchgate.net

Reactions Involving the Pyridine Ring

The pyridine ring is an aromatic heterocycle characterized by its electron-deficient nature, a consequence of the electronegative nitrogen atom. This property significantly influences its reactivity.

Electrophilic Aromatic Substitution

Compared to benzene, the pyridine ring is strongly deactivated towards electrophilic aromatic substitution (EAS). masterorganicchemistry.com The nitrogen atom withdraws electron density from the ring and can be protonated or coordinate to a Lewis acid under typical EAS conditions, further increasing this deactivation. When these reactions are forced to occur, substitution is directed to the C-3 position (meta to the nitrogen). The intermediates formed from attack at C-2 or C-4 are significantly destabilized as one resonance structure would place a positive charge on the electronegative nitrogen atom.

A strategic alternative to direct substitution is the formation of a pyridine N-oxide. The N-oxide is more reactive than pyridine itself and directs incoming electrophiles to the C-4 position. quimicaorganica.org The resulting C-4 substituted N-oxide can then be deoxygenated to yield the final product. quimicaorganica.org

Nucleophilic Substitution on the Pyridine Ring

The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2 (ortho) and C-4 (para) positions. stackexchange.comquora.com An attack at these positions allows the negative charge of the intermediate (a Meisenheimer-like complex) to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com

In the case of this compound, the C-4 position is already substituted with an alkyl group, which is not a good leaving group. Therefore, direct SNAr at this position is not feasible. However, if a derivative were synthesized with a suitable leaving group (e.g., a halide) at the C-2 or C-6 position, it would readily undergo substitution by strong nucleophiles.

Specific Transformations and Derivatizations

The dual functionality of this compound allows for a variety of specific transformations and the synthesis of more complex derivatives.

Reactions at the α-Carbon: The protons on the carbon atom adjacent to the aldehyde group (the α-carbon) are acidic and can be removed by a strong base. This allows for alkylation or other reactions at this position. Deprotonation of alkyl groups is generally easier at the α (C-2/C-6) and γ (C-4) positions of the pyridine ring. davuniversity.orgescholarship.org

N-Oxidation: The pyridine nitrogen can be oxidized to a pyridine N-oxide using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). As mentioned, this transformation alters the electronic properties of the ring, making it more amenable to certain electrophilic substitutions at C-4 and also influencing the reactivity of the side chain. quimicaorganica.org

Quaternization: The lone pair of electrons on the pyridine nitrogen can react with alkyl halides to form quaternary pyridinium (B92312) salts. This modification makes the ring even more electron-deficient and activates it towards nucleophilic attack and reduction. nih.gov

Multi-step Derivatizations: The aldehyde can serve as a handle for creating more elaborate structures. For instance, reduction to the alcohol followed by conversion to a leaving group (e.g., a tosylate) would allow for the introduction of various nucleophiles at the side chain. Alternatively, the aldehyde could undergo a Wittig reaction to form an alkene, which could then be further functionalized.

Formation of Imines and Hydrazones

The carbonyl group in this compound readily undergoes condensation reactions with primary amines and hydrazines to form imines (also known as Schiff bases) and hydrazones, respectively. These reactions are fundamental in organic synthesis, providing a pathway to a diverse range of nitrogen-containing compounds.

The general mechanism for imine formation involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde. This is typically followed by the elimination of a water molecule, often catalyzed by a trace amount of acid, to yield the corresponding imine. nih.gov The reaction is reversible, and the removal of water can drive the equilibrium towards the product side. nih.gov

A variety of primary amines can be employed in this reaction, leading to a wide array of imine derivatives of this compound. The specific reaction conditions, such as solvent and temperature, can be optimized to achieve high yields of the desired products.

| Reactant 1 | Reactant 2 | Product | General Reaction Conditions |

| This compound | Primary Amine (R-NH₂) | N-substituted-1-(pyridin-4-yl)ethan-1-imine | Acid or base catalysis, often with removal of water |

Similarly, this compound reacts with hydrazine (B178648) and its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) to form hydrazones. This reaction proceeds through a similar nucleophilic addition-elimination mechanism. The resulting hydrazones are often stable, crystalline solids and can be used for the characterization of the parent aldehyde.

Detailed research on the synthesis of hydrazide-hydrazone derivatives of a structurally similar ketone, 1-(pyridin-4-yl)ethanone, provides insight into the expected reactivity of this compound. In these studies, various hydrazides are condensed with the ketone to yield the corresponding hydrazones. For instance, the reaction of a cyanoacetylhydrazine with a pyridine-containing ketone in a suitable solvent like ethanol (B145695) or dioxane leads to the formation of the corresponding hydrazide-hydrazone.

| Reactant 1 | Reactant 2 | Product |

| This compound | Hydrazine (H₂N-NH₂) | This compound hydrazone |

| This compound | Phenylhydrazine | This compound phenylhydrazone |

Reactions Leading to Annulated Pyridine Systems

The bifunctional nature of this compound, possessing both an aldehyde group and a pyridine ring, makes it a valuable precursor for the synthesis of annulated pyridine systems. These are bicyclic or polycyclic aromatic compounds where a pyridine ring is fused to another ring. Such structures are of significant interest in medicinal chemistry due to their diverse biological activities.

One common strategy for the synthesis of annulated pyridines involves the reaction of a pyridine derivative with a suitable partner that can undergo a cyclization reaction. In the case of this compound, the aldehyde functionality can be utilized in condensation reactions with various reagents to construct a new fused ring.

For example, a multicomponent reaction involving an aldehyde, an amine, and a third component can lead to the formation of complex heterocyclic systems. nih.gov In a similar vein, this compound could potentially react with a β-dicarbonyl compound in the presence of an amine or ammonia (B1221849) source to construct a new fused pyridine or dihydropyridine (B1217469) ring. The specific outcome of such reactions would be highly dependent on the reaction conditions and the nature of the other reactants.

Another potential pathway to annulated systems involves the intramolecular cyclization of a suitably functionalized derivative of this compound. For instance, if the aldehyde is first converted into an intermediate containing a nucleophilic center at an appropriate position, this nucleophile could then attack the pyridine ring to form a new fused ring.

While specific examples of the use of this compound in the synthesis of annulated pyridine systems are not extensively documented in the literature, the general reactivity patterns of pyridine aldehydes suggest its potential in this area. rsc.orgrsc.org Further research could explore the utility of this compound in well-established pyridine annulation reactions such as the Friedländer annulation or variations of the Hantzsch pyridine synthesis.

| Starting Material | Reaction Type | Potential Annulated Product |

| This compound | Condensation with a β-dicarbonyl compound and ammonia | Fused dihydropyridine derivative |

| Functionalized derivative of this compound | Intramolecular cyclization | Various annulated pyridine systems |

Catalysis and Mechanistic Investigations in 2 Pyridin 4 Yl Propanal Chemistry

Role of Catalysts in Reaction Selectivity and Efficiency

Catalysts are paramount in controlling the outcome of reactions involving 2-(pyridin-4-yl)propanal. By carefully selecting the catalytic system, chemists can direct reactions towards specific products with high efficiency, avoiding unwanted side reactions and achieving desired stereochemical outcomes.

Both Lewis and Brønsted acids play a critical role in activating pyridyl aldehydes. A Lewis acid can coordinate to the lone pair of electrons on the pyridine (B92270) nitrogen, which enhances the electron-deficient nature of the aromatic ring, making it more susceptible to nucleophilic attack. wikipedia.orgbath.ac.uk This activation strategy is foundational for various functionalization reactions on the pyridine core. bath.ac.uk Alternatively, a Lewis acid can bind to the carbonyl oxygen of the propanal group, activating it towards nucleophilic addition. wikipedia.org

Brønsted acids, on the other hand, can protonate the pyridine nitrogen, leading to a similar activation of the ring system. More commonly in aldehyde chemistry, Brønsted acids catalyze reactions by protonating the carbonyl oxygen, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and increases the electrophilicity of the carbonyl carbon. nih.gov This is a key step in many acid-catalyzed reactions such as acetal (B89532) formation, aldol (B89426) condensations, and Pictet-Spengler reactions. rsc.orgacs.org In the context of asymmetric synthesis, chiral Brønsted acids, such as phosphoric acids, have been shown to be highly effective in controlling the enantioselectivity of additions to aldehydes by forming a well-defined chiral environment around the substrate through hydrogen bonding. nih.gov

The choice between a Lewis and Brønsted acid catalyst can significantly impact reaction pathways. For instance, in intramolecular cyclizations of related alkylpyridines bearing electrophilic side chains, Brønsted acids like triflic acid (TfOH) have been shown to effectively catalyze aldol-type condensations. rsc.org

Table 1: Examples of Acid Catalysis in Reactions Relevant to Pyridyl Aldehydes

| Catalyst Type | Catalyst Example | Substrate Type | Reaction Type | Role of Catalyst | Ref |

|---|---|---|---|---|---|

| Lewis Acid | BF₃ | Vinylpyridines | Diels-Alder Reaction | Activates dienophile via N-coordination, enhances rate and selectivity. | nih.gov |

| Lewis Acid | Zinc Nitrate | Pyridines | Nucleophilic Aromatic Substitution | Activates pyridine ring towards nucleophilic attack. | bath.ac.ukbohrium.com |

| Brønsted Acid | Triflic Acid (TfOH) | 2-Alkylpyridines with ketone side chains | Intramolecular Aldol Condensation | Protonates carbonyl, facilitates cyclization. | rsc.org |

Transition metals are workhorses for the functionalization of pyridine rings through C-H activation and cross-coupling reactions. nih.govsci-hub.sesioc-journal.cn Due to the electron-deficient nature of the pyridine ring, these reactions often require specific catalytic systems to achieve high efficiency and regioselectivity. nih.govrsc.org

Palladium (Pd) catalysis is widely used for C-C and C-heteroatom bond formation. nih.gov In the case of substituted pyridines, the site of functionalization (C-2, C-3, or C-4) can be controlled by the choice of directing group, ligand, and reaction conditions. sci-hub.se For a substrate like this compound, direct C-H functionalization of the pyridine ring at the C-2, C-3, or C-5 positions is conceivable. More commonly, a pre-functionalized pyridine (e.g., a halopyridine) is used in cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions. For instance, palladium-catalyzed Suzuki cross-coupling of 2,4-dichloropyridines has been developed to achieve selective arylation at the C-4 position by using specific ligands or ligand-free conditions, which could be a strategy to synthesize precursors to this compound. acs.orgnih.gov

Copper (Cu) catalysts are often employed in Ullmann-type coupling reactions for C-N, C-O, and C-S bond formation. They are also effective in dearomatization reactions of pyridines. The combination of a copper catalyst with a Brønsted acid has been shown to enable enantioselective intramolecular cycloisomerization reactions, which proceed through the dearomatization of the pyridine ring. nih.gov

Nickel (Ni) catalysis offers a cost-effective alternative to palladium for many cross-coupling reactions. Nickel catalysts can also achieve unique reactivity, such as the selective C-4 alkylation of pyridines in combination with a Lewis acid co-catalyst. researchgate.net This approach involves the activation of the pyridine by the Lewis acid, followed by the nickel-catalyzed C-H alkylation.

Table 2: Transition Metal-Catalyzed Reactions for Pyridine Functionalization

| Metal | Catalyst/Ligand System | Reaction Type | Selectivity | Role of Catalyst | Ref |

|---|---|---|---|---|---|

| Palladium | Pd(dba)₂ / XantPhos | Decarboxylative Allylation | C-4 position of alkylpyridines | Forms π-allyl complex and facilitates C-C bond formation. | thieme-connect.de |

| Palladium | Pd(OAc)₂ / IPr | Suzuki Coupling | C-4 position of 2,4-dichloropyridine | Ligand steric hindrance directs coupling away from C-2. | nih.gov |

| Rhodium | [RhCp*Cl₂]₂ / AgSbF₆ | C-H Alkylation | C-2 (ortho) position | Directs C-H activation via coordination to pyridine nitrogen. | nih.gov |

Computational and Theoretical Studies of 2 Pyridin 4 Yl Propanal

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are foundational in modern chemical research for predicting the properties of molecules like 2-(Pyridin-4-yl)propanal. These in silico studies offer profound insights into a molecule's behavior at the electronic level.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. DFT calculations are used to determine the optimized geometry and the distribution of electrons within this compound.

Key components of this analysis include:

Molecular Geometry: Calculations begin by finding the lowest energy conformation of the molecule. For this compound, this involves determining the preferred rotational orientations (dihedral angles) of the propanal group relative to the pyridine (B92270) ring.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For pyridine-containing compounds, the nitrogen lone pair often contributes significantly to the HOMO, making it a site for electrophilic attack or hydrogen bonding.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red-colored regions indicate negative electrostatic potential (electron-rich areas), often associated with lone pairs on heteroatoms like the nitrogen in the pyridine ring and the oxygen of the carbonyl group. These sites are susceptible to electrophilic attack. Blue-colored regions indicate positive electrostatic potential (electron-poor areas), typically around hydrogen atoms, which are prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about bonding interactions, charge transfer, and hyperconjugative effects within the molecule. It can quantify the delocalization of electron density between filled and empty orbitals, offering insights into the stability derived from these interactions, such as the interaction between the pyridine ring's pi-system and the carbonyl group.

| Parameter | Description | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. The pyridine nitrogen and carbonyl oxygen lone pairs are likely major contributors. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. The π* orbital of the carbonyl group is a probable location. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Correlates with chemical reactivity and electronic stability. A smaller gap implies higher reactivity. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. The presence of N and O atoms ensures a significant dipole moment. |

Spectroscopic Property Prediction (e.g., NMR, IR)

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural confirmation and analysis of synthesized compounds. bohrium.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule's bonds. These calculations help in assigning experimental peaks to specific vibrational modes. For this compound, key predicted vibrations would include the C=O stretch of the aldehyde (typically a strong band around 1720-1740 cm⁻¹), the aldehydic C-H stretch (appearing as two peaks between 2700-2850 cm⁻¹), and various C=C and C=N stretching modes from the pyridine ring. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a common application of DFT. github.io Calculations are performed on the optimized molecular geometry, often including solvent effects, to yield theoretical chemical shifts. These predictions are crucial for assigning signals in experimental spectra, especially for complex molecules or for distinguishing between isomers. For this molecule, calculations would predict distinct signals for the aromatic protons on the pyridine ring, the chiral proton at the C2 position of the propanal group, and the methyl protons.

| Spectroscopic Feature | Predicted Wavenumber/Chemical Shift Range | Vibrational Mode / Proton Environment |

| IR: C=O Stretch | ~1720-1740 cm⁻¹ | Aldehyde carbonyl group |

| IR: Aldehydic C-H Stretch | ~2700-2850 cm⁻¹ | C-H bond of the aldehyde group (often a doublet due to Fermi resonance) |

| IR: Pyridine Ring Stretches | ~1400-1600 cm⁻¹ | C=C and C=N bonds within the aromatic ring |

| ¹H NMR: Aldehydic H | ~9.5-10.5 ppm | Proton directly attached to the carbonyl carbon |

| ¹H NMR: Pyridine H (α to N) | ~8.5-8.8 ppm | Protons on carbons adjacent to the ring nitrogen |

| ¹H NMR: Pyridine H (β to N) | ~7.2-7.8 ppm | Protons on carbons beta to the ring nitrogen |

| ¹H NMR: Chiral C-H | ~3.5-4.5 ppm | Proton on the stereocenter (C2 of propanal) |

| ¹H NMR: Methyl H | ~1.0-1.5 ppm | Protons of the CH₃ group |

Reaction Energetics and Transition State Characterization

Computational chemistry is a powerful tool for mapping out reaction pathways, determining activation energies, and characterizing the fleeting structures of transition states. For reactions involving this compound, such as nucleophilic additions to the carbonyl group, DFT calculations can elucidate the reaction mechanism in detail.

This involves:

Locating Reactants and Products: The geometries and energies of the starting materials (e.g., this compound and a nucleophile) and the final products are fully optimized.

Identifying Transition States (TS): A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Computational algorithms are used to locate this specific saddle point geometry.

Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation energy barrier (ΔG‡), which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the intended reactants and products.

These studies can reveal, for instance, whether a reaction proceeds through a concerted mechanism or a stepwise mechanism involving an intermediate.

Theoretical Approaches to Understanding Chiral Induction

As this compound is a chiral molecule, understanding how its stereocenter influences the stereochemical outcome of reactions is of great interest. This phenomenon, known as asymmetric or chiral induction, can be modeled computationally.

Theoretical models are used to explain and predict the diastereoselectivity or enantioselectivity of reactions. For nucleophilic additions to the chiral aldehyde, classic models like the Felkin-Anh or Cram models provide a qualitative framework. Computational studies can provide quantitative support for these models by calculating the energies of the different transition states that lead to different stereoisomeric products.

By comparing the activation energies of the competing diastereomeric transition states, chemists can predict which product will be favored. For example, in the addition of a nucleophile to the carbonyl group, the existing stereocenter will direct the incoming nucleophile to one face of the carbonyl plane over the other. DFT calculations can model the transition states for both approaches, and the energy difference between them will determine the predicted diastereomeric ratio of the products. acs.orgresearchgate.net These calculations often reveal that stereoselectivity arises from minimizing steric hindrance and maximizing favorable electronic interactions in the lowest-energy transition state. nih.gov

Advanced Spectroscopic and Analytical Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei, such as ¹H and ¹³C.

For 2-(Pyridin-4-yl)propanal, ¹H NMR spectroscopy is expected to reveal distinct signals corresponding to the protons of the pyridine (B92270) ring and the propanal moiety. The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The two protons ortho to the nitrogen (H-2 and H-6) are expected to be chemically equivalent and appear as a doublet, while the two protons meta to the nitrogen (H-3 and H-5) would also be equivalent and appear as another doublet.

The protons of the propanal group would be observed in the aliphatic region. The aldehyde proton (-CHO) is highly deshielded and would likely appear as a doublet at a characteristic downfield shift (δ 9.5-10.0 ppm). The methine proton (CH) adjacent to both the pyridine ring and the aldehyde group would likely be a multiplet, and the methyl protons (-CH₃) would appear as a doublet further upfield.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the range of δ 190-200 ppm. The carbons of the pyridine ring would appear in the aromatic region, with the carbon atoms adjacent to the nitrogen being the most deshielded. The aliphatic carbons of the propanal fragment would be found at higher field strengths.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2, H-6 (Pyridine) | ~8.5 | Doublet | ~6.0 |

| H-3, H-5 (Pyridine) | ~7.3 | Doublet | ~6.0 |

| CHO (Aldehyde) | ~9.7 | Doublet | ~2.0 |

| CH (Methine) | ~3.6 | Quartet of doublets | ~7.0, ~2.0 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | ~200 |

| C-4 (Pyridine, substituted) | ~150 |

| C-2, C-6 (Pyridine) | ~150 |

| C-3, C-5 (Pyridine) | ~121 |

| CH (Methine) | ~50 |

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. chemguide.co.uk For this compound, the molecular ion peak ([M]⁺) in a high-resolution mass spectrum would confirm its elemental formula (C₈H₉NO).

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. libretexts.org The energetic molecular ions can break apart into smaller, characteristic fragment ions. chemguide.co.uk Common fragmentation pathways for this compound would likely involve cleavage of the bonds adjacent to the carbonyl group and the pyridine ring. The loss of the formyl radical (•CHO) would result in a significant fragment ion. Another prominent fragmentation could be the loss of the methyl group (•CH₃). The stability of the pyridinium (B92312) cation would also influence the fragmentation pathways, leading to characteristic ions containing the pyridine ring.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 135 | [C₈H₉NO]⁺ (Molecular Ion) |

| 106 | [M - CHO]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

| 57 | [C₃H₅O]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. cardiff.ac.uk

In the IR spectrum of this compound, a strong, sharp absorption band characteristic of the aldehyde C=O stretching vibration is expected in the region of 1720-1740 cm⁻¹. docbrown.info The C-H stretching vibration of the aldehyde group typically appears as a pair of bands around 2720 cm⁻¹ and 2820 cm⁻¹. docbrown.info The aromatic C=C and C=N stretching vibrations of the pyridine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. nih.gov The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. docbrown.info

Raman spectroscopy would provide complementary information. The symmetric vibrations of the pyridine ring are often strong in the Raman spectrum, which can aid in confirming the presence of this heterocyclic system. nih.gov The C=O stretch of the aldehyde is also typically Raman active.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3050-3150 | 3050-3150 |

| Aliphatic C-H Stretch | 2850-2970 | 2850-2970 |

| Aldehyde C-H Stretch | ~2720, ~2820 | ~2720, ~2820 |

| C=O Stretch (Aldehyde) | 1720-1740 | 1720-1740 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This method can provide definitive information about bond lengths, bond angles, and intermolecular interactions.

For this compound, a successful single-crystal X-ray diffraction analysis would reveal the exact conformation of the molecule in the solid state. It would confirm the planarity of the pyridine ring and provide precise measurements of the bond lengths and angles within the propanal side chain. Furthermore, this technique would elucidate any intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. Such interactions can have a significant influence on the physical properties of the compound.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment

This compound possesses a chiral center at the carbon atom bearing the pyridine ring, the aldehyde group, and the methyl group. This means that the compound can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly circular dichroism (CD) spectroscopy, is a powerful tool for studying chiral molecules.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. Enantiomers will produce mirror-image CD spectra. This technique is invaluable for assessing the enantiomeric purity of a sample of this compound. A racemic mixture (equal amounts of both enantiomers) will be CD-silent, while an excess of one enantiomer will result in a measurable CD spectrum. The intensity of the CD signal is directly proportional to the enantiomeric excess, allowing for quantitative determination of enantiomeric purity. The specific shape and sign of the Cotton effects in the CD spectrum can also provide information about the absolute configuration of the chiral center.

Applications of 2 Pyridin 4 Yl Propanal and Its Derivatives in Materials Chemistry and Organic Synthesis

Utilization as Synthons for Complex Molecular Architectures

In the field of organic synthesis, 2-(Pyridin-4-yl)propanal serves as a versatile synthon, or synthetic building block, for the assembly of complex molecular architectures. The presence of both a nucleophilic pyridine (B92270) nitrogen and an electrophilic aldehyde carbon allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. One of the primary applications of aldehydes in constructing complex molecules is their use in multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single step, are highly valued for their efficiency and atom economy in generating molecular diversity. researchgate.net

The propanal moiety of this compound can readily undergo reactions such as the aldol (B89426) condensation, Knoevenagel condensation, and Mannich reaction. For instance, in a Knoevenagel condensation, the aldehyde can react with active methylene (B1212753) compounds, such as malononitrile, in the presence of a base to form a more complex, functionalized molecule. This tandem process can proceed through condensation, Michael addition, and intramolecular cyclization to yield highly substituted pyridine derivatives. nih.gov

Furthermore, the pyridine ring itself can direct or participate in synthetic transformations. The nitrogen atom can act as a directing group in metal-catalyzed C-H activation reactions, enabling functionalization at specific positions on the pyridine ring. acs.org This dual reactivity of the aldehyde and the pyridine ring makes this compound a powerful tool for synthetic chemists to build intricate molecular scaffolds found in pharmaceuticals and other biologically active compounds. The pyridine heterocycle is a privileged structure in medicinal chemistry, and methods to create functionalized derivatives are highly sought after. nih.govnih.gov

| Reaction Type | Reactants | Potential Products | Ref |

| Knoevenagel Condensation | Active methylene compounds (e.g., malononitrile) | Substituted pyridines | nih.gov |

| Aldol Condensation | Ketones, esters, amides | β-hydroxycarbonyl compounds | wikipedia.org |

| Mannich Reaction | Ammonia (B1221849)/amines, active hydrogen compounds | β-amino carbonyl compounds | |

| Hantzsch Pyridine Synthesis | β-ketoester, ammonia | Dihydropyridine (B1217469) derivatives | wikipedia.org |

Integration into Polymer Science and Advanced Materials

The unique structural features of this compound and its derivatives also lend themselves to applications in polymer science and the creation of advanced materials. The aldehyde functionality provides a reactive handle for polymerization reactions, while the pyridine moiety can impart desirable properties such as thermal stability, metal coordination, and specific photophysical characteristics to the resulting polymers.

One significant application is in the synthesis of fused heterocyclic polymers through multicomponent polymerizations (MCPs). For example, dialdehydes can react with diisocyanides and 2-aminopyridine in a transition-metal-catalyst-free MCP to produce imidazo[1,2-a]pyridine-containing polymers. acs.org By analogy, a difunctional derivative of this compound could be employed in similar polymerizations to create novel polymer architectures. These types of polymers are of interest for their potential applications in organic electronics and as stimuli-responsive materials. acs.org

The pyridine nitrogen in the polymer backbone can act as a ligand, allowing for the formation of metallopolymers. These materials, which contain metal ions coordinated to the polymer chain, can exhibit interesting catalytic, magnetic, or optical properties. The pyridine unit can also enhance the thermal stability of polymers and influence their solubility and processing characteristics. The development of such functional polymers from readily available building blocks is a key area of research in materials chemistry. acs.org

| Polymerization Method | Monomers | Resulting Polymer Type | Potential Properties | Ref |

| Multicomponent Polymerization | Diisocyanides, 2-aminopyridine | Fused heterocyclic polymers (e.g., imidazo[1,2-a]pyridine-containing) | Thermal stability, fluorescence, stimuli-responsive behavior | acs.org |

| Condensation Polymerization | Diamines | Polyimines (Schiff base polymers) | Metal coordination, catalytic activity | wikipedia.org |

Precursors for Heterocyclic Systems and Ligands

The dual functionality of this compound makes it an excellent precursor for the synthesis of a wide variety of heterocyclic systems. The aldehyde group is a key functional group for ring-closing reactions to form new heterocyclic rings. For example, it can react with hydrazines to form pyrazolines, with hydroxylamine to form isoxazolines, and with amidines to form pyrimidines. These reactions are fundamental in the synthesis of many biologically active compounds. nih.gov

The pyridine moiety itself is a well-established ligand in coordination chemistry. The lone pair of electrons on the nitrogen atom can readily coordinate to metal ions, forming stable complexes. pharmaguideline.com The aldehyde group can be transformed into other functional groups that can also participate in metal coordination. For instance, reaction of the aldehyde with amines can produce imines, which, together with the pyridine nitrogen, can act as bidentate ligands, forming robust iminopyridine complexes. wikipedia.org

The synthesis of such ligands is of great importance for the development of new catalysts for organic synthesis and for the creation of functional metal-organic frameworks (MOFs). The specific substitution pattern of the pyridine ring and the nature of the coordinating groups can be tailored to fine-tune the electronic and steric properties of the resulting metal complexes, thereby influencing their reactivity and selectivity in catalytic applications. researchgate.net

| Heterocyclic System | Reagents | Ref |

| Pyrazolines | Hydrazines | nih.gov |

| Isoxazolines | Hydroxylamine | nih.gov |

| Pyrimidines | Amidines | nih.gov |

| Imidazo[1,2-a]pyridines | 2-aminopyridine, isocyanide | acs.org |

Future Perspectives in 2 Pyridin 4 Yl Propanal Research

Development of Novel and Efficient Synthetic Strategies

The synthesis of 2-(pyridin-4-yl)propanal, an α-aryl aldehyde, presents unique challenges and opportunities for methodological innovation. Current strategies often rely on classical approaches which may have limitations in terms of efficiency, selectivity, and substrate scope. Future research will likely concentrate on developing more sophisticated and sustainable synthetic routes.

One promising avenue is the application of transition-metal-catalyzed hydroformylation of 4-vinylpyridine (B31050). acs.orgacs.orgwikipedia.org This process, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across the carbon-carbon double bond of an alkene. wikipedia.org While rhodium-catalyzed hydroformylation of 4-vinylpyridine has been investigated, challenges such as competing hydrogenation to form 4-ethylpyridine have been observed. acs.orgacs.org Future work could focus on the development of more selective catalyst systems, potentially utilizing other transition metals or novel ligand designs, to maximize the yield of the desired branched aldehyde, this compound. A highly enantioselective formal hydroformylation of vinyl arenes using copper hydride (CuH) catalysis has been reported, offering a potential pathway to chiral α-aryl aldehydes. nih.gov

Another innovative approach lies in chemoenzymatic synthesis. Recent advancements have demonstrated the use of styrene oxide isomerase (SOI) to convert aryl epoxides into α-aryl aldehydes through a Meinwald rearrangement. nih.govacs.orgnih.gov This biocatalytic method offers the potential for high stereoselectivity under mild reaction conditions. Future research could explore the engineering of SOI or the development of analogous enzyme systems to accept 4-vinylpyridine oxide as a substrate, providing a green and efficient route to enantiomerically pure this compound.

Furthermore, the direct α-arylation of propanal with a 4-halopyridine derivative represents a powerful strategy. Palladium-catalyzed α-arylation of aldehydes has emerged as a robust method for the formation of carbon-carbon bonds. acs.org Future efforts could be directed towards optimizing reaction conditions and developing more active and versatile palladium catalysts to improve the efficiency and substrate scope of this transformation for the synthesis of this compound and its analogs.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Transition-Metal-Catalyzed Hydroformylation | Atom economy, direct conversion of simple starting materials. | Development of highly regioselective and enantioselective catalysts; minimizing side reactions like hydrogenation. acs.orgacs.orgwikipedia.orgnih.gov |

| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme engineering to improve substrate specificity and catalytic efficiency for pyridine-based substrates. nih.govacs.orgnih.gov |

| Direct α-Arylation | Modular and convergent approach, allows for late-stage functionalization. | Optimization of catalyst systems and reaction conditions to enhance yield and functional group tolerance. acs.org |

Expanding the Scope of Catalytic Transformations

The aldehyde functionality in this compound makes it a versatile building block for a wide array of catalytic transformations. Future research will likely focus on leveraging this reactivity to synthesize novel and complex molecules.

One area of exploration is the use of this compound in organocatalysis. The aldehyde can participate in a variety of classic organocatalytic reactions, such as aldol (B89426) and Mannich reactions, to create new stereocenters with high enantioselectivity. Furthermore, photochemical organocatalytic functionalization of pyridines via pyridinyl radicals has been demonstrated, opening up new avenues for C-H functionalization and the formation of new C(sp²)–C(sp³) bonds. acs.org Future studies could investigate the participation of the propanal side chain in such radical-mediated transformations.

The development of catalytic C-H activation reactions involving the pyridine (B92270) ring or the propanal moiety is another promising direction. While cobalt(II) complexes have been shown to catalyze the activation of weak C-H bonds, expanding this chemistry to pyridine-containing aldehydes could lead to novel derivatization strategies. acs.org The dearomatization of pyridine derivatives through catalytic stereoselective methods is also a rapidly developing field, and applying these strategies to this compound could provide access to a diverse range of saturated and partially saturated heterocyclic structures. mdpi.com

Additionally, the aldehyde group can be readily transformed into other functional groups. For instance, reduction can yield the corresponding alcohol, while oxidation can produce the carboxylic acid. These derivatives can then be used in a variety of subsequent catalytic coupling reactions. The development of tandem catalytic processes, where this compound is generated in situ and then immediately undergoes a subsequent transformation, could offer significant improvements in efficiency and reduce the need for purification of intermediates.

| Catalytic Transformation | Potential Products | Future Research Direction |

| Organocatalysis | Chiral alcohols, amines, and other functionalized molecules. | Exploration of asymmetric aldol, Mannich, and other organocatalytic reactions; investigation of radical-mediated functionalizations. acs.org |

| C-H Activation | Directly functionalized pyridine and propanal derivatives. | Design of catalysts for the selective activation of specific C-H bonds in the molecule. acs.org |

| Catalytic Dearomatization | Saturated and partially saturated nitrogen-containing heterocycles. | Application of known dearomatization strategies and development of new methods for substituted pyridines. mdpi.com |

| Tandem Catalysis | Complex molecules synthesized in a single pot. | Design of compatible catalytic systems for sequential transformations. |

Advanced Computational Modeling for Rational Design

Computational chemistry is expected to play an increasingly crucial role in guiding the future research of this compound and its derivatives. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and potential biological activity of these compounds.

One key application of computational modeling will be in the rational design of new catalysts for the synthesis of this compound. By modeling the transition states of catalytic cycles, researchers can gain a deeper understanding of the factors that control selectivity and reactivity. This knowledge can then be used to design new ligands or catalyst systems with improved performance. For instance, computational studies can aid in understanding the mechanism of azomethine formation from pyridinyl aldehydes, which can inform the design of related catalytic processes. researchgate.net

Computational modeling will also be instrumental in predicting the properties of novel this compound derivatives. By calculating parameters such as molecular orbital energies, electrostatic potentials, and binding affinities to biological targets, researchers can screen virtual libraries of compounds and prioritize the synthesis of those with the most promising characteristics. This in-silico approach can significantly accelerate the drug discovery process and reduce the costs associated with experimental screening. Studies on polysubstituted pyridines have already demonstrated the utility of computational methods in understanding their photophysical properties. researchgate.net

Furthermore, molecular dynamics simulations can be employed to study the conformational behavior of this compound and its derivatives, as well as their interactions with biological macromolecules such as proteins and nucleic acids. This information is critical for understanding their mechanism of action and for designing new molecules with enhanced biological activity and improved pharmacokinetic profiles.

| Computational Approach | Application in this compound Research | Expected Outcome |

| Density Functional Theory (DFT) | Catalyst design, prediction of reactivity and spectroscopic properties. | More efficient and selective synthetic routes, better understanding of reaction mechanisms. researchgate.netresearchgate.net |

| Virtual Screening | Identification of derivatives with desired biological or material properties. | Accelerated discovery of new drug candidates and functional materials. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and interactions with biological targets. | Insights into structure-activity relationships, rational design of molecules with improved efficacy and selectivity. |

Q & A

Q. Critical Conditions :

- Oxygen-sensitive steps require rigorous degassing.

- Catalyst loading (1–5 mol%) and reaction time (6–24 hrs) must be optimized to balance yield and side reactions.

Basic: How can spectroscopic techniques (e.g., NMR, IR, X-ray crystallography) be utilized to characterize this compound and confirm its purity?

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy :

- Strong absorption at ~1700–1720 cm⁻¹ (C=O stretch of aldehyde).

- Aromatic C-H stretches at ~3000–3100 cm⁻¹ .

- X-ray Crystallography :

Q. Purity Assessment :

- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

Basic: What are the key safety considerations and handling protocols for this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles. Use fume hoods for volatile steps .

- Storage : Under nitrogen at 2–8°C to prevent aldehyde oxidation. Avoid exposure to light and moisture .

- Waste Disposal : Segregate organic waste and neutralize acidic byproducts before disposal. Consult institutional guidelines for hazardous waste .

Advanced: What mechanistic insights exist regarding the reactivity of this compound in nucleophilic addition reactions, and how do substituents influence its electronic properties?

Methodological Answer:

- Nucleophilic Addition :

- Electronic Effects :

Q. Experimental Validation :

- Compare reaction rates with substituted analogs (e.g., 2-(3-Trifluoromethylpyridin-4-yl)propanal) using kinetic studies .

Advanced: How can computational chemistry predict the interaction of this compound with biological targets such as enzymes or receptors?

Methodological Answer:

- Molecular Docking :

- DFT Calculations :

- Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces, identifying nucleophilic/electrophilic regions .

Q. Validation :

- Correlate computational predictions with in vitro assays (e.g., Ca²⁺ signaling in pancreatic cells for receptor activation) .

Advanced: What strategies can resolve contradictions in reported data on the stability of this compound under varying environmental conditions?

Methodological Answer:

Q. Case Study :

- Conflicting reports on thermal stability may arise from impurities (e.g., trace metals). Purify via column chromatography (silica gel, ethyl acetate/hexane) and repeat assays .

Advanced: How does the adsorption behavior of this compound on indoor surfaces influence its environmental persistence, and what analytical methods quantify this interaction?

Methodological Answer:

- Adsorption Studies :

- Use quartz crystal microbalance (QCM) to measure adsorption on materials like glass or PVC. Pyridine’s polarity enhances adhesion to hydrophilic surfaces .

- Microspectroscopic Imaging :

- Raman mapping or ToF-SIMS identifies surface-bound compound distribution and degradation products (e.g., carboxylic acids) .

Q. Implications :

- High adsorption may reduce airborne concentrations but increase surface contamination risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.